(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
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Overview
Description
(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a quinoline ring substituted with a 4-chlorophenyl group and a carbamate functional group attached to a 4-fluorophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzene derivatives.
Formation of the Carbamate Group: The carbamate group is formed by reacting the quinoline derivative with (4-fluorophenyl)methyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, (4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for screening in various biological assays to identify potential therapeutic properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory effects, making it a subject of interest for drug development.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical structure allows for the design of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring and carbamate group can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, modulating biological processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- (4-fluorophenyl)methyl N-[2-(4-bromophenyl)quinolin-4-yl]carbamate
- (4-fluorophenyl)methyl N-[2-(4-methylphenyl)quinolin-4-yl]carbamate
- (4-fluorophenyl)methyl N-[2-(4-nitrophenyl)quinolin-4-yl]carbamate
Uniqueness
(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is unique due to the presence of both fluorine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the quinoline core and carbamate group provides a distinct profile that can be exploited for various applications in research and industry.
Properties
IUPAC Name |
(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2/c24-17-9-7-16(8-10-17)21-13-22(19-3-1-2-4-20(19)26-21)27-23(28)29-14-15-5-11-18(25)12-6-15/h1-13H,14H2,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHYOSOIIMCRJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)NC(=O)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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